molecular formula C23H23ClN4O2S B2722875 5-((4-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1358710-40-3

5-((4-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2722875
CAS No.: 1358710-40-3
M. Wt: 454.97
InChI Key: LOGLBLZNQJWUID-UHFFFAOYSA-N
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Description

The compound 5-((4-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one features a pyrazolo[4,3-d]pyrimidin-7-one core with the following substituents:

  • Position 1: Ethyl group (C2H5).
  • Position 3: Methyl group (CH3).
  • Position 5: (4-Chlorobenzyl)thio moiety (S-CH2-C6H4-Cl).
  • Position 6: 3-Methoxybenzyl group (CH2-C6H4-OCH3).

This structure combines lipophilic (chlorobenzyl, methoxybenzyl) and moderately polar (thioether) groups, which may influence pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability. While direct biological data for this compound are unavailable, insights can be drawn from structurally related analogs.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-16-8-10-18(24)11-9-16)27(22(21)29)13-17-6-5-7-19(12-17)30-3/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGLBLZNQJWUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structural properties, biological activities, and relevant research findings.

Structural Properties

The molecular formula of this compound is C23H23ClN4O2SC_{23}H_{23}ClN_{4}O_{2}S, with a molecular weight of 455.0 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse pharmacological activities.

PropertyValue
Molecular Formula C23H23ClN4O2S
Molecular Weight 455.0 g/mol
CAS Number 1358710-40-3

Anticancer Activity

Research indicates that compounds containing the pyrazolo[4,3-d]pyrimidine scaffold exhibit significant anticancer properties. In particular, studies have demonstrated that related compounds can inhibit various cancer cell lines, such as HCT-116 and HepG-2. For instance, the anticancer activity was compared to doxorubicin, showing promising results with lower IC50 values in certain cell lines .

The mechanism of action for pyrazolo[4,3-d]pyrimidines often involves the inhibition of key kinases and enzymes involved in cancer cell proliferation and survival. These include:

  • Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest.
  • Tyrosine kinases : Targeting these can disrupt signaling pathways critical for tumor growth .

Other Biological Activities

Beyond anticancer effects, the compound may exhibit:

  • Antibacterial properties : Related compounds have shown moderate to strong activity against various bacterial strains, indicating potential use in treating infections .
  • Anti-inflammatory effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated several pyrazolo[4,3-d]pyrimidine derivatives and found that one compound exhibited an IC50 value significantly lower than doxorubicin in HCT-116 cells (6.9 μM vs. 12.8 μM) .
  • Docking Studies :
    • Molecular docking studies have elucidated the interactions between these compounds and amino acids in target proteins, providing insights into their binding affinities and potential efficacy .
  • Pharmacological Profiles :
    • A comprehensive review highlighted the diverse pharmacological profiles of pyrazole derivatives, emphasizing their roles in various therapeutic areas including oncology and infectious diseases .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 5-((4-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one exhibit significant antimicrobial activities. For instance, derivatives of pyrazolo[4,3-d]pyrimidines have shown efficacy against various pathogens including bacteria and fungi. A study demonstrated that related compounds inhibited enzymes critical for pathogen survival, suggesting a mechanism of action that involves disrupting metabolic processes in microorganisms .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Pyrazolo[4,3-d]pyrimidines have been identified as promising scaffolds for developing anticancer agents due to their ability to modulate cellular pathways involved in cell proliferation and apoptosis. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may possess neuroprotective properties. The modulation of neuroinflammatory pathways has been observed in similar structures, indicating potential applications in treating neurodegenerative diseases .

Case Studies

A review of literature reveals several case studies highlighting the efficacy of pyrazolo[4,3-d]pyrimidine derivatives:

  • Study on Antimicrobial Efficacy : Research demonstrated that certain derivatives exhibited potent activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
  • Evaluation of Anticancer Activity : In vitro assays showed that compounds with similar structures induced cell cycle arrest and apoptosis in various cancer cell lines, suggesting their potential as anticancer therapeutics .

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazolo[4,3-d]pyrimidin-7-one 5-(4-Chlorobenzyl)thio, 6-(3-methoxybenzyl), 1-ethyl, 3-methyl Hypothesized mTOR inhibition N/A
Compound A (Reddy et al.) Pyrazolo[4,3-d]pyrimidin-7-one Variable 5-substituents (e.g., benzylthio, sulfonamides) mTOR inhibition, anticancer
Compound B () Pyrazolo[4,3-d]pyrimidin-7-one 5-Sulfonylphenyl-piperazine, 1-methyl, 3-propyl High solubility
Compound C () Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, methylthio, carboxylate Unspecified bioactivity
Compound D () Thiadiazole 5-(4-Chlorobenzyl)thio, amine Antimicrobial potential

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